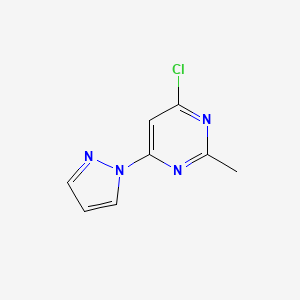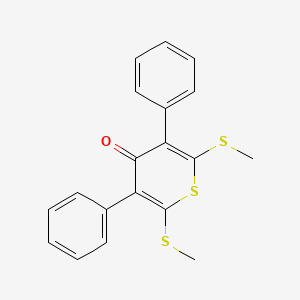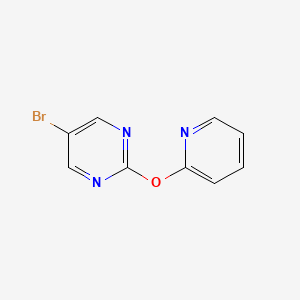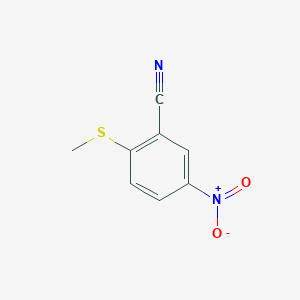
4-Méthyl-1,2-dihydronaphtalène
Vue d'ensemble
Description
4-Methyl-1,2-dihydronaphthalene is a chemical compound with the molecular formula C11H12 . Its molecular weight is 144.2130 . The IUPAC name for this compound is Naphthalene, 1,2-dihydro-4-methyl- .
Synthesis Analysis
The synthesis of dihydronaphthalenes, including 4-Methyl-1,2-dihydronaphthalene, has been a subject of research. Literature methods for the preparation of dihydronaphthalenes and benzofluorenes have been described . Efforts to discover new synthetic methods for the synthesis of dihydronaphthalenes and benzofluorenes are ongoing . One method involves the direct single-electron oxidation of methylenecyclopropanes (MCPs) for the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives by merging visible light photoredox catalysis and cobalt catalysis .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2-dihydronaphthalene can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Dihydronaphthalenes, including 4-Methyl-1,2-dihydronaphthalene, are known as useful building blocks in organic synthesis . They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .
Physical and Chemical Properties Analysis
4-Methyl-1,2-dihydronaphthalene has a density of 1.0±0.1 g/cm3 . Its boiling point is 220.2±15.0 °C at 760 mmHg . The vapour pressure is 0.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 43.8±0.8 kJ/mol . The flash point is 80.3±9.0 °C . The index of refraction is 1.555 .
Applications De Recherche Scientifique
Synthèse de Molécules Cycliques Biologiquement Actives
Les dérivés de 4-Méthyl-1,2-dihydronaphtalène servent de matières premières essentielles pour la synthèse de molécules cycliques biologiquement actives. Les approches synthétiques traditionnelles de ces composés ont été largement rapportées, mettant en évidence leur importance en chimie médicinale .
Ligands Fluorescents pour les Récepteurs Estrogéniques
Ces dérivés sont utilisés comme ligands fluorescents pour les récepteurs estrogéniques. Leur capacité à se lier sélectivement et avec une forte affinité en fait des outils précieux pour l'étude de la liaison aux récepteurs et pour l'aide au développement d'agents thérapeutiques .
Inhibiteurs de la Polymérase NS5B de l'Hépatite C
Le composé présente une activité en tant qu'inhibiteurs de la polymérase NS5B de l'hépatite C. Cette application est particulièrement importante dans la recherche de nouveaux traitements contre l'hépatite C, un virus affectant des millions de personnes dans le monde .
Inhibiteurs de la Synthase d'Aldostérone
Des études récentes ont montré que les dérivés de this compound sont des inhibiteurs puissants et sélectifs de la synthase d'aldostérone (CYP11B2). Ceci est crucial pour le traitement d'affections comme l'insuffisance cardiaque congestive et la fibrose myocardique .
Blocs de Construction de Synthèse Organique
En synthèse organique, ces dérivés sont connus comme des blocs de construction polyvalents. Ils peuvent subir diverses réactions telles que la bromation, la cyclopropanation, la cycloaddition dipolaire et l'époxydation pour donner une gamme de produits utiles .
Développement d'Agents Thérapeutiques
La présence du système cyclique 1,2-dihydronaphtalène dans des produits naturels d'importance thérapeutique, tels que les cannabisines et la négundine B, souligne sa valeur dans le développement de nouveaux agents thérapeutiques .
Intermédiaire Chimique en Synthèse
Le this compound sert d'intermédiaire chimique dans la synthèse d'entités chimiques plus complexes. Sa réactivité et sa stabilité dans diverses conditions en font un composé de choix pour les processus de synthèse en plusieurs étapes .
Orientations Futures
Future directions in the study of 4-Methyl-1,2-dihydronaphthalene could involve further exploration of its synthesis methods, particularly those involving electrochemical oxidative conditions . Additionally, the transformation of polysubstituted 1,2-dihydronaphthalenes to polysubstituted 1,2,3,4-tetrahydronaphthalenes and polysubstituted naphthalenes shows great potential in synthetic applications .
Mécanisme D'action
Target of Action
Dihydronaphthalene derivatives, a class to which this compound belongs, have been found to be potent and selective inhibitors of aldosterone synthase (cyp11b2), a key enzyme involved in the biosynthesis of the hormone aldosterone . They are also used as fluorescent ligands for the estrogen receptor .
Mode of Action
Dihydronaphthalene derivatives are known to interact with their targets, such as the estrogen receptor, by binding to the receptor’s active site, thereby modulating its activity .
Biochemical Pathways
Given that dihydronaphthalene derivatives can inhibit aldosterone synthase (cyp11b2), it can be inferred that they may impact the biosynthesis of aldosterone, a hormone that regulates sodium and potassium balance in the body .
Pharmacokinetics
The molecular weight of the compound is 1442130 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Dihydronaphthalene derivatives have been found to exhibit activity as hepatitis c ns5b polymerase inhibitors
Analyse Biochimique
Biochemical Properties
It is known that dihydronaphthalene derivatives can interact with various enzymes and proteins . For instance, some dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors .
Cellular Effects
It is known that dihydronaphthalene derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that dihydronaphthalene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-Methyl-1,2-dihydronaphthalene in laboratory settings. It is known that dihydronaphthalene derivatives can undergo various reactions, such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation .
Metabolic Pathways
It is known that naphthalene and its derivatives are commonly found in crude oil and oil products, and several Pseudomonas species can degrade naphthalene starting with 1,2 dioxygenation .
Propriétés
IUPAC Name |
4-methyl-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZXFJTTCJDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342484 | |
| Record name | 4-Methyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-13-1 | |
| Record name | 1,2-Dihydro-4-methylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-4-METHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical reactions of 4-MDHN under UV irradiation in solution?
A1: When 4-MDHN is irradiated with 254 nm light in hexane solution, it undergoes several photochemical reactions. The major products identified include:
- 2-(o-tolyl)-1,3-butadiene (T13B) []
- 1-methylbenzobicyclo[3.1.0]hex-2-ene (1-MBBH) []
- 1-methyl-1,4-dihydronaphthalene (1-M-1,4-DHN) []
- 1-methyltetralin (1-MT) []
- 1-methylnaphthalene (1-MN) []
Q2: How does the photochemistry of 4-MDHN differ in the gas phase compared to solution?
A2: The gas-phase photochemistry of 4-MDHN, while similar to solution-phase reactions, shows a dependence on vibrational energy levels. The formation of benzocyclobutene derivatives, not observed in solution, is proposed to occur through either a 2+2 cycloaddition of a vibrationally relaxed o-quinodimethane intermediate or a [, ] sigmatropic shift from specific vibrational levels of the excited state (S1 vib) [].
Q3: What is the role of triplet sensitization in the photochemistry of 4-MDHN?
A3: Triplet sensitization experiments, where energy is transferred from a triplet sensitizer to 4-MDHN, primarily yield small amounts of 1-methylnaphthalene (1-MN). This observation suggests that the direct photolysis reactions, leading to the diverse product distribution, primarily occur through singlet excited state chemistry [].
Q4: What analytical techniques were employed to study the photochemical reactions of 4-MDHN?
A4: While the specific analytical techniques are not detailed within the provided abstracts, product identification and quantification in photochemical studies are commonly achieved using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. Quantum yield measurements, reported for various products, suggest the use of quantitative analytical methods for determining product formation efficiency [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



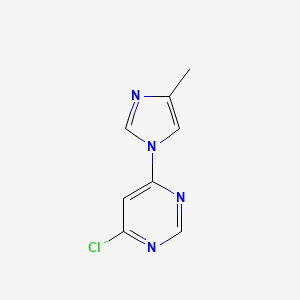

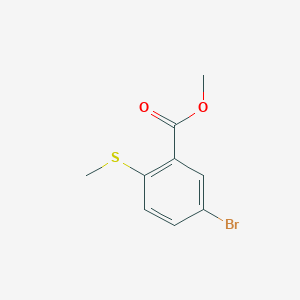
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)
